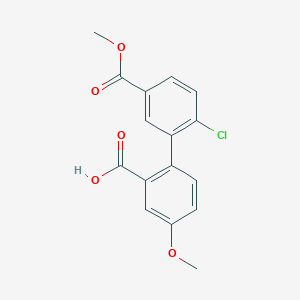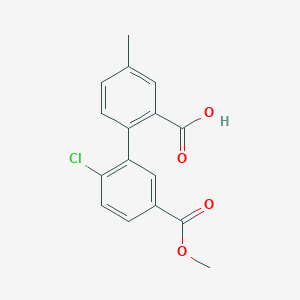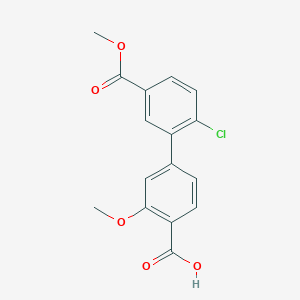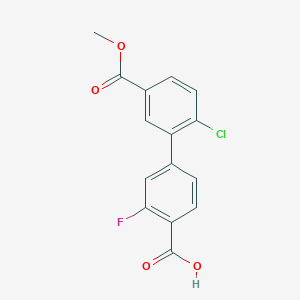
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%, commonly referred to as CMMB, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols, and has a melting point of 108-109°C. CMMB has a wide range of uses in organic synthesis and is used as a reagent for the synthesis of various pharmaceuticals and other compounds. CMMB is also used in the development of new materials, such as polymers, and in the production of catalysts.
科学的研究の応用
CMMB is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the production of catalysts. CMMB is also used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, CMMB is used in the study of chemical reactions, as it can be used to study the reactivity of different chemical compounds.
作用機序
The mechanism of action of CMMB is based on its ability to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form stable complexes with other molecules, which can then be used to catalyze a variety of reactions. CMMB can also act as a proton acceptor, which allows it to form hydrogen bonds with other molecules, which can then be used to catalyze reactions.
Biochemical and Physiological Effects
CMMB has been studied for its potential biochemical and physiological effects. Studies have shown that CMMB has the potential to act as an antioxidant, which could be beneficial in the prevention of oxidative damage caused by free radicals. In addition, CMMB has been shown to have anti-inflammatory and anti-bacterial properties, which could be useful in the treatment of various diseases.
実験室実験の利点と制限
The use of CMMB in lab experiments has several advantages. It is relatively easy to synthesize and can be used to synthesize a variety of compounds. In addition, CMMB is relatively stable and can be stored for long periods of time without decomposition. However, CMMB can be toxic if not handled properly, and should be handled with caution.
将来の方向性
The use of CMMB in scientific research is still in its early stages, and there are many potential future directions. One potential direction is the development of new materials, such as polymers, that can be synthesized using CMMB. In addition, CMMB could be used in the development of new catalysts, which could be used to speed up chemical reactions. Finally, further research into the biochemical and physiological effects of CMMB could lead to new treatments for various diseases and disorders.
合成法
CMMB can be synthesized using a variety of methods, including the reaction of 5-methoxy-2-chlorobenzoic acid and 2-methoxycarbonylphenol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is typically conducted at a temperature of around 150°C. The reaction results in the formation of a white solid, which is then purified and crystallized to obtain CMMB.
特性
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-10-4-5-11(13(8-10)15(18)19)12-7-9(16(20)22-2)3-6-14(12)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVPFAYJCTVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691982 |
Source


|
| Record name | 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261917-20-7 |
Source


|
| Record name | 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410619.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)


![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)







